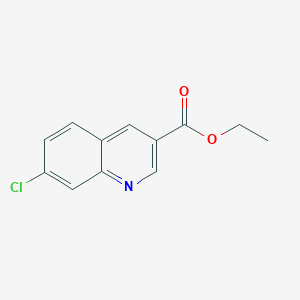

Ethyl 7-chloroquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDPSLVAMXVUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573666 | |

| Record name | Ethyl 7-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133455-49-9 | |

| Record name | Ethyl 7-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Ethyl 7-chloroquinoline-3-carboxylate

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this vast family, ethyl 7-chloroquinoline-3-carboxylate stands as a pivotal intermediate, its discovery and development intrinsically linked to the quest for potent antimalarial drugs. This technical guide provides an in-depth exploration of the historical context, discovery, and synthetic evolution of this compound. We will dissect the seminal Gould-Jacobs reaction, the cornerstone of its synthesis, and trace its lineage to the production of globally significant pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical entity.

Introduction: The Enduring Significance of the Quinoline Moiety

Quinolines, heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine ring, are ubiquitous in both natural products and synthetic pharmaceuticals.[1][2] Their versatile structure has been a fertile ground for the development of drugs targeting a wide array of diseases, including malaria, cancer, and bacterial infections.[3][4] The specific substitution patterns on the quinoline ring system dictate its biological activity, making the targeted synthesis of derivatives a cornerstone of modern medicinal chemistry. This compound is not an end-product in itself, but rather a highly valuable building block, the history of which is deeply intertwined with the development of synthetic antimalarials.[5]

The Genesis: The Gould-Jacobs Reaction and the Birth of a Key Intermediate

The discovery of this compound is not marked by a single, isolated event but is rather a direct consequence of the development of robust synthetic methodologies for quinoline derivatives. The most significant of these is the Gould-Jacobs reaction , first reported in 1939.[6][7][8] This powerful reaction provides a versatile route to 4-hydroxyquinoline derivatives, the direct precursors to our topic molecule.

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[7] This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[7][9]

The Causality Behind the Gould-Jacobs Reaction:

The ingenuity of the Gould-Jacobs reaction lies in its strategic construction of the bicyclic quinoline system. The initial condensation creates an enamine intermediate, which is poised for cyclization. The high-temperature conditions provide the necessary activation energy for the 6-electron electrocyclization, a thermodynamically favorable process that leads to the aromatic quinoline core.[6][7] The choice of a malonic ester derivative is crucial as it ultimately gives rise to the carboxylate group at the 3-position, a key functional handle for further molecular elaboration.

Caption: Generalized workflow of the Gould-Jacobs reaction.

Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate: A Step-by-Step Protocol

The application of the Gould-Jacobs reaction to the synthesis of the direct precursor to this compound involves the use of m-chloroaniline as the starting material.

Classical Thermal Protocol

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Step 1: Condensation

-

In a round-bottom flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

-

The resulting intermediate is added to a high-boiling point solvent such as diphenyl ether.

-

The mixture is heated to approximately 250 °C to facilitate the intramolecular cyclization.

-

Upon completion, the reaction mixture is cooled, and the precipitated product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, is collected by filtration.

Modern Microwave-Assisted Protocol

Microwave irradiation has been shown to significantly improve the efficiency of the Gould-Jacobs reaction, leading to shorter reaction times and often higher yields.[7][10]

Step 1: Microwave-Assisted Condensation and Cyclization

-

In a microwave-safe vessel, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a high temperature (e.g., 250 °C) for a short duration (e.g., 5-15 minutes).

-

After cooling, the product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, can be isolated by filtration and purified by recrystallization.

From Precursor to Product: The Final Chlorination Step

The conversion of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate to the final product, ethyl 4,7-dichloroquinoline-3-carboxylate, is achieved through a chlorination reaction, typically using phosphorus oxychloride (POCl₃).[5][11]

Caption: Final chlorination step in the synthesis.

This reaction proceeds via the conversion of the 4-hydroxy group into a better leaving group, which is then displaced by a chloride ion. The resulting ethyl 4,7-dichloroquinoline-3-carboxylate is a versatile intermediate, with two reactive chlorine atoms that can be selectively functionalized.[12]

Historical Significance and Application in Drug Discovery

The primary historical and ongoing importance of this compound lies in its role as a key precursor to chloroquine , a cornerstone of antimalarial therapy for decades.[5] The synthesis of chloroquine involves the reaction of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine.[5] The 4,7-dichloroquinoline is, in turn, synthesized from ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate through hydrolysis and decarboxylation, followed by chlorination.[5]

The development of chloroquine in the 1940s was a landmark achievement in medicinal chemistry, and the Gould-Jacobs reaction was instrumental in enabling its large-scale production. The 7-chloro substituent on the quinoline ring is crucial for the antimalarial activity of chloroquine and its analogs.

Beyond antimalarials, the 7-chloroquinoline scaffold is a constituent of various other therapeutic agents, including kinase inhibitors for cancer therapy.[13] The versatility of this compound as a building block allows for the introduction of diverse functionalities at the 3- and 4-positions, making it a valuable starting material for the synthesis of compound libraries for drug discovery.[14]

Summary of Synthetic Routes and Key Data

| Reaction | Starting Materials | Key Reagents | Conditions | Product | Key Advantages |

| Gould-Jacobs (Classical) | m-chloroaniline, Diethyl ethoxymethylenemalonate | High-boiling solvent (e.g., diphenyl ether) | High temperature (>250°C) | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Well-established, reliable |

| Gould-Jacobs (Microwave) | m-chloroaniline, Diethyl ethoxymethylenemalonate | None (neat) or solvent | Microwave irradiation | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Rapid, often higher yields |

| Chlorination | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Phosphorus oxychloride (POCl₃) | Reflux | Ethyl 4,7-dichloroquinoline-3-carboxylate | Efficient conversion |

Conclusion

The story of this compound is a testament to the power of fundamental organic synthesis in driving advancements in medicine. Its discovery, rooted in the elegant and enduring Gould-Jacobs reaction, paved the way for the development of life-saving antimalarial drugs. Today, it continues to be a vital intermediate for researchers and scientists in the pharmaceutical industry, offering a versatile platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its history and synthetic pathways is essential for any professional working in the field of drug discovery and development.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. [Link]

-

PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]

-

PMC. (n.d.). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E. [Link]

-

PMC. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry. [Link]

-

SciELO. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Journal of the Brazilian Chemical Society. [Link]

-

SciSpace. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Journal of the Brazilian Chemical Society. [Link]

-

ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

- Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.

-

Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

MySkinRecipes. (n.d.). 3-Chloroquinoline-7-carboxylic acid. [Link]

-

ResearchGate. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

-

MDPI. (2019). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Molecules. [Link]

-

MySkinRecipes. (n.d.). Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. [Link]

-

PubChem. (n.d.). Ethyl 4,7-dichloroquinoline-3-carboxylate. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. article.sapub.org [article.sapub.org]

- 3. scielo.br [scielo.br]

- 4. scispace.com [scispace.com]

- 5. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iipseries.org [iipseries.org]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. prepchem.com [prepchem.com]

- 12. Ethyl 4,7-dichloroquinoline-3-carboxylate | C12H9Cl2NO2 | CID 12256460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Chloroquinoline-7-carboxylic acid [myskinrecipes.com]

- 14. Ethyl 7-bromo-4-chloroquinoline-3-carboxylate [myskinrecipes.com]

A Senior Scientist's Guide to the Spectral Analysis of Ethyl 7-chloroquinoline-3-carboxylate

Introduction: The Structural Imperative

In the landscape of medicinal chemistry and materials science, quinoline derivatives stand as a cornerstone, serving as privileged scaffolds in drug discovery and functional materials. Ethyl 7-chloroquinoline-3-carboxylate is a key intermediate in the synthesis of a variety of biologically active compounds. Its precise structure and purity are paramount, as even minor deviations can drastically alter downstream reactions and final product efficacy. Unambiguous structural confirmation is therefore not merely a procedural step, but a foundational requirement for meaningful research.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. Moving beyond a simple recitation of data, this document offers insights into the causal relationships between molecular structure and spectral output, reflecting the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles that govern robust scientific practice.

Chapter 1: Mapping the Atomic Neighborhood with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule. It operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, which are highly sensitive to their local electronic environment.

Protocol: High-Resolution NMR Data Acquisition

A self-validating NMR protocol is crucial for reproducible and trustworthy results.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried this compound sample.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its distinct, well-separated residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which serves as an internal reference.[1]

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0 ppm) for universal referencing of chemical shifts.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion and resolution.[1]

-

Data Acquisition: Record both ¹H NMR and ¹³C NMR spectra. For ¹³C, a proton-decoupled experiment is standard to produce singlets for each unique carbon, simplifying the spectrum.

¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides a detailed map of the proton environments. The chemical shift (δ) indicates the electronic environment, the integration value reveals the number of protons, and the multiplicity (splitting pattern) describes neighboring protons.

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 9.15 | s (singlet) | - | 1H |

| H-4 | 8.50 | s (singlet) | - | 1H |

| H-8 | 8.15 | d (doublet) | ~1.5 | 1H |

| H-5 | 7.90 | d (doublet) | ~8.8 | 1H |

| H-6 | 7.50 | dd (doublet of doublets) | ~8.8, ~2.2 | 1H |

| -OCH₂CH₃ | 4.45 | q (quartet) | ~7.1 | 2H |

| -OCH₂CH₃ | 1.45 | t (triplet) | ~7.1 | 3H |

Expert Interpretation:

-

Downfield Protons (H-2, H-4): The protons at positions 2 and 4 are the most deshielded, appearing at 9.15 and 8.50 ppm, respectively. This is due to the powerful electron-withdrawing effect of the adjacent nitrogen atom within the aromatic quinoline ring system. Their singlet multiplicity indicates no adjacent proton neighbors.

-

Aromatic Region (H-5, H-6, H-8): The protons on the chlorinated benzene ring appear between 7.50-8.15 ppm. H-8 is a doublet due to coupling with H-6 (a meta-coupling, hence the small J value). H-5 is a doublet due to coupling with H-6. H-6 appears as a doublet of doublets because it is coupled to both H-5 and H-8.

-

Ethyl Ester Group: The classic quartet-triplet pattern for an ethyl group is observed. The methylene protons (-OCH₂-) at 4.45 ppm are deshielded by the adjacent oxygen atom and are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) at 1.45 ppm are split into a triplet by the two neighboring methylene protons.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | 165.5 |

| C-2 | 151.0 |

| C-4 | 140.0 |

| C-7 | 137.0 |

| C-8a | 148.0 |

| C-5 | 130.0 |

| C-6 | 129.5 |

| C-8 | 128.0 |

| C-4a | 127.5 |

| C-3 | 120.0 |

| -OCH₂CH₃ | 62.0 |

| -OCH₂CH₃ | 14.5 |

Expert Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing around 165.5 ppm, a characteristic region for this functional group.

-

Aromatic Carbons: The carbons of the quinoline ring system appear in the typical aromatic region of 120-151 ppm. The carbon attached to the chlorine (C-7) and those adjacent to the nitrogen (C-2, C-8a) are significantly influenced by heteroatom electronegativity.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂-) is found around 62.0 ppm, deshielded by the oxygen, while the terminal methyl carbon (-CH₃) is found in the upfield aliphatic region at approximately 14.5 ppm.

Visualizing the Core Structure for NMR

To correlate the data with the structure, a clear atom-numbering system is essential.

Caption: Numbering scheme for this compound.

Chapter 2: Probing Functional Groups with IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

Protocol: FTIR Data Acquisition

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a modern, fast, and reliable method. Alternatively, the traditional KBr pellet method can be used.

-

Background Scan: A background spectrum of the empty instrument (or pure KBr) is recorded first.

-

Sample Scan: The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final spectrum.

-

Data Analysis: The spectrum is analyzed by identifying the frequencies (in wavenumbers, cm⁻¹) of major absorption bands.

Interpreting the IR Spectrum

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic (Quinoline) |

| ~2980 | C-H Stretch | Aliphatic (Ethyl) |

| ~1720 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1500 | C=C & C=N Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

| ~1100 | C-Cl Stretch | Aryl Halide |

Expert Interpretation:

-

Carbonyl Stretch: The most prominent peak in the spectrum is the intense absorption around 1720 cm⁻¹. This is the characteristic stretching frequency for the C=O bond of the ester group. Its position confirms the presence of an α,β-unsaturated ester.

-

Aromatic Region: Absorptions for aromatic C-H stretching are seen just above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations appear in the 1500-1600 cm⁻¹ region.

-

C-O and C-Cl Stretches: The strong band around 1250 cm⁻¹ is indicative of the C-O stretch of the ester. The C-Cl stretch appears in the fingerprint region, typically around 1100 cm⁻¹.

Chapter 3: Determining Mass and Fragmentation with Mass Spectrometry

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.

Protocol: ESI-MS Analysis

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule. It typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., Quadrupole or Time-of-Flight) which separates them based on their m/z ratio.

-

Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

Decoding the Mass Spectrum

The molecular formula of this compound is C₁₂H₁₀ClNO₂. Its monoisotopic mass is approximately 235.04 g/mol .

Table 4: Expected High-Resolution MS Data

| Ion | Calculated m/z | Observation |

| [M]⁺ | ~235.04 | Molecular ion |

| [M+H]⁺ | ~236.05 | Protonated molecular ion (base peak in ESI) |

| Isotope Peak [M+2]⁺ | ~237.04 | Presence of ³⁷Cl isotope |

Expert Interpretation:

-

Molecular Ion Peak: The presence of a peak at m/z ≈ 236 ([M+H]⁺) confirms the molecular weight of the compound.

-

Chlorine Isotope Pattern: A key diagnostic feature is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in an [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak, providing definitive evidence for the presence of one chlorine atom in the molecule.

-

Fragmentation: The fragmentation pattern helps piece the structure together. Common fragmentation pathways for esters include the loss of the alkoxy group.[2]

Visualizing a Key Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation pathway.

Expert Interpretation of Fragmentation:

-

Loss of Ethylene (m/z ≈ 208): A common fragmentation for ethyl esters is the McLafferty-type rearrangement leading to the loss of a neutral ethylene molecule (28 Da).[3]

-

Loss of Ethoxy Radical (m/z ≈ 191): Cleavage of the ester C-O bond results in the loss of the ethoxy radical (•OC₂H₅, 45 Da), forming a stable acylium ion.[4]

-

Loss of Carbon Monoxide (m/z ≈ 163): The resulting acylium ion can further lose a molecule of carbon monoxide (CO, 28 Da), a characteristic fragmentation for carbonyl-containing ions.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the α,β-unsaturated ester. Finally, mass spectrometry verifies the molecular weight, confirms the presence of chlorine through its isotopic pattern, and provides structural insights through logical fragmentation pathways. This multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy data required for advanced research and development.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][5][6][7][8][9]

-

PubChem Compound Summary for CID 91727092, 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. National Center for Biotechnology Information. [Link][10]

-

Barros, H. J. V., et al. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Journal of the Brazilian Chemical Society. [Link][11][12]

-

Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link][13]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][2]

-

Price, C. C., & Boekelheide, V. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 31. [Link][14]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link][4]

-

University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. [Link][3]

Sources

- 1. umtm.cz [umtm.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 8. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 10. 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester | C13H12ClNO2 | CID 91727092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Ethyl 7-chloroquinoline-3-carboxylate and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, focusing on the synthesis, molecular characteristics, and strategic applications of Ethyl 7-chloroquinoline-3-carboxylate and its pivotal derivatives. The quinoline core is a fundamental scaffold in medicinal chemistry, and understanding the nuances of its functionalized analogues is critical for the innovation of novel therapeutics.

Introduction: The Significance of the 7-Chloroquinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, forming the structural backbone of numerous natural products and synthetic drugs.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom at the 7-position of the quinoline ring is a key structural feature of many potent therapeutic agents, most notably the antimalarial drug Chloroquine. This substitution significantly influences the molecule's electronic properties and binding interactions with biological targets. The ethyl 3-carboxylate group, on the other hand, provides a versatile handle for further chemical modifications, allowing for the exploration of a wider chemical space and the optimization of drug-like properties.

This guide will specifically delve into the synthesis and utility of key intermediates such as Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, a crucial precursor in the synthesis of many quinoline-based drugs.

Physicochemical Properties and Molecular Structure

The accurate identification and characterization of a chemical compound are foundational to its application in research and development. The properties of this compound and its key precursor are summarized below.

Key Compounds and Identifiers:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 16600-22-9 | C12H10ClNO3 | 251.67 | CCOC(=O)C1=C(C=N_C_2=C_C_1=CC=C(C=2)Cl)O |

| 7-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | 207.61 | C1=CC2=C(C=C1Cl)N=CC(=C2)C(=O)O | |

| Ethyl 4,7-dichloroquinoline-3-carboxylate | C12H9Cl2NO2 | 270.11 | CCOC(=O)C1=C(C=NC2=C(C1=O)C=C(C=C2)Cl)Cl |

Note: The SMILES string for Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate was derived from its chemical name and structure as described in the search results.

The molecular structure of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate consists of a quinoline core with a chlorine atom at the 7-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. This arrangement of functional groups provides multiple sites for chemical reactions, making it a valuable building block in organic synthesis.

Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate: A Key Intermediate

The synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is a critical step in the production of various 7-chloroquinoline derivatives. A common and effective method involves the reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization. This process is a variation of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from established synthetic procedures for similar quinoline derivatives.[3][4]

Step 1: Formation of Ethyl α-carbethoxy-β-(3-chloroanilino)acrylate

-

In a round-bottomed flask, combine one molar equivalent of 3-chloroaniline and 1.1 molar equivalents of diethyl ethoxymethylenemalonate.

-

Heat the mixture on a steam bath for approximately one hour, allowing the ethanol produced during the reaction to evaporate. The resulting product is the intermediate anilinoacrylate.

Step 2: Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

-

In a separate flask equipped with an air condenser, heat a high-boiling point solvent such as Dowtherm A to its boiling point (approximately 250°C).

-

Carefully add the anilinoacrylate intermediate from Step 1 to the boiling solvent.

-

Continue heating for about one hour to facilitate the cyclization reaction. During this time, the product will crystallize out of the solution.

-

Cool the reaction mixture and filter to collect the solid product.

-

Wash the collected solid with a non-polar solvent like petroleum ether to remove impurities.

-

The resulting solid is Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Conversion to Ethyl 4,7-dichloroquinoline-3-carboxylate

A subsequent and crucial transformation is the conversion of the 4-hydroxy group to a chlorine atom, yielding Ethyl 4,7-dichloroquinoline-3-carboxylate. This transformation is significant because the 4-chloro substituent is a good leaving group, enabling nucleophilic substitution reactions to introduce a wide variety of functional groups at this position.

Experimental Protocol: Synthesis of Ethyl 4,7-dichloroquinoline-3-carboxylate

This protocol is based on a described synthesis of the corresponding carboxylic acid.[5]

-

Suspend Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl3).

-

Reflux the mixture for several hours (e.g., 4.5 hours).

-

After the reaction is complete, carefully remove the excess phosphorus oxychloride, for instance, by distillation under reduced pressure.

-

The residue is then triturated with water and can be extracted with an organic solvent like ether.

-

The organic layer is washed with an aqueous sodium carbonate solution and then with water.

-

After drying the organic layer over a suitable drying agent (e.g., sodium sulfate), the solvent is removed to yield the crude product.

-

The product can be further purified by trituration with petroleum ether or by recrystallization.

Diagram of the Chlorination Reaction:

Caption: Conversion of the 4-hydroxy to the 4-chloro derivative.

Applications in Drug Development

The 7-chloroquinoline-3-carboxylate scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules.

-

Antimalarial Drugs: The most prominent application lies in the synthesis of antimalarial agents. The 4-chloro position of derivatives like Ethyl 4,7-dichloroquinoline-3-carboxylate is readily substituted by various amine side chains to produce analogues of Chloroquine and other 4-aminoquinoline antimalarials.[3]

-

Anticancer Agents: Quinoline derivatives have been extensively investigated for their anticancer properties.[6] The ability to functionalize the 3-carboxylate and the 4-position allows for the creation of libraries of compounds for screening against various cancer cell lines. Some quinoline-3-carboxylate derivatives have shown promising antiproliferative activity.[6]

-

Other Therapeutic Areas: The versatility of the 7-chloroquinoline scaffold has led to its exploration in other therapeutic areas, including the development of antiviral, antibacterial, and anti-inflammatory agents.[1] The core structure can be modified to target a wide range of biological targets, such as kinases and other enzymes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8][9]

-

Hazards: These compounds may cause skin and eye irritation.[8] Inhalation may lead to respiratory tract irritation.[8] The toxicological properties may not be fully investigated, so it is prudent to handle them with care.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Always consult the specific Material Safety Data Sheet (MSDS) for the compound being used for detailed safety information.[7][10]

Conclusion

This compound and its closely related derivatives are invaluable tools in the arsenal of medicinal chemists. Their straightforward synthesis and versatile reactivity provide a robust platform for the development of novel therapeutic agents across a range of diseases. A thorough understanding of their synthesis, properties, and safe handling is essential for leveraging their full potential in drug discovery and development.

References

-

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 16600-22-9 . BLD Pharm. Link

-

Compound ethyl 7-chloro-4-(3-chloroanilino)-8-methylquinoline-3-carboxylate . MolPort. Link

-

Ethyl 4,7-dichloroquinoline-3-carboxylate | C12H9Cl2NO2 | CID 12256460 . PubChem. Link

-

Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate | 5350-94-7 . ChemicalBook. Link

-

Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester . PrepChem.com. Link

-

Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (C13H12ClNO3) . PubChemLite. Link

-

7-Chloroquinoline-3-carboxylic acid ethyl ester Safety Data Sheets . Echemi. Link

-

7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester . NIST WebBook. Link

-

CHLOROQUINE synthesis . ChemicalBook. Link

-

Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate Safety Data Sheet . AK Scientific, Inc. Link

-

4,7-dichloroquinoline . Organic Syntheses Procedure. Link

-

7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester | C13H12ClNO2 | CID 91727092 . PubChem. Link

-

SAFETY DATA SHEET . Thermo Fisher Scientific. Link

-

7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties . SciSpace. Link

-

Ethyl 7-bromo-4-chloroquinoline-3-carboxylate . MySkinRecipes. Link

-

7-Chloroquinoline-3-carboxylic acid . Sigma-Aldrich. Link

-

Material Safety Data Sheet . Capot Chemical. Link

-

Ethyl 3,7-dichloroquinoline-8-carboxylate . PMC - NIH. Link

-

CAS#:84087-34-3 | ethyl 3,7-dichloroquinoline-8-carboxylate . Chemsrc. Link

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . Royal Society of Chemistry. Link

-

Ethyl 7-methoxyquinoline-3-carboxylate | C13H13NO3 | CID 21865246 . PubChem. Link

-

Application Notes and Protocols: 7-Chloroquinoline-4-carboxylic Acid as a Pharmaceutical Intermediate . Benchchem. Link

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents . Baxendale Group - Durham University. Link

-

Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent . PubMed. Link

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Biological Significance of the Quinoline-3-Carboxylate Scaffold

Abstract

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] This guide focuses specifically on the quinoline-3-carboxylate moiety, a substructure that imparts unique pharmacological characteristics and has been a focal point for the development of novel therapeutic agents. We will explore the core chemistry, delve into key mechanisms of action targeting critical biological pathways, present detailed experimental protocols for synthesis and evaluation, and discuss the therapeutic landscape and future directions for this versatile scaffold.

Introduction: The Quinoline-3-Carboxylate Core

The quinoline scaffold is a cornerstone in drug discovery, with its derivatives forming the basis of numerous established drugs.[2] The addition of a carboxylate group at the 3-position significantly influences the molecule's electronic properties, planarity, and potential for hydrogen bonding, thereby modulating its interaction with biological targets. This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological targets, and therapeutic applications of compounds built around the quinoline-3-carboxylate core.

Foundational Chemistry and Synthesis

A deep understanding of the synthesis of the quinoline-3-carboxylate scaffold is crucial for the generation of diverse chemical libraries for drug screening. Several classical and modern synthetic methods are employed for this purpose.

The Gould-Jacobs Reaction: A Classic and Versatile Approach

The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and widely used method for constructing the 4-hydroxyquinoline-3-carboxylate core.[3][4] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4]

The overall reaction pathway can be summarized as follows:

-

Condensation: An aniline derivative reacts with diethyl ethoxymethylenemalonate (DEEM) via nucleophilic attack, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[3][4]

-

Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >250 °C) to form the quinoline ring system.[4][5]

-

Saponification & Decarboxylation (Optional): The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid and subsequently decarboxylated to yield a 4-hydroxyquinoline if desired.[3][5]

Modern adaptations, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields.[4][6]

Caption: Competitive antagonism of the NMDA receptor.

Inhibition of the Kynurenine Pathway

The kynurenine pathway is the primary metabolic route for tryptophan degradation. [7]This pathway produces several neuroactive metabolites, including the neurotoxic quinolinic acid (an NMDA receptor agonist) and the neuroprotective kynurenic acid (a broad-spectrum antagonist of ionotropic glutamate receptors). [7][8][9]An imbalance in this pathway, favoring the production of quinolinic acid, is associated with neurodegenerative diseases. [8] Kynurenine-3-monooxygenase (KMO) is a critical enzyme that converts kynurenine to 3-hydroxykynurenine, a direct precursor to quinolinic acid. [8][10]Inhibition of KMO is a key therapeutic strategy to reduce the production of neurotoxins and simultaneously increase the levels of neuroprotective kynurenic acid. [7][8]Several quinoline-3-carboxamide derivatives, structurally related to kynurenine, have been developed as potent KMO inhibitors. [11]

Caption: KMO inhibition shifts the kynurenine pathway balance.

Anticancer Activity

The quinoline scaffold is present in many compounds with antiproliferative activity. [12][13]Specifically, quinoline-3-carboxylate derivatives have been synthesized and evaluated against various cancer cell lines, such as MCF-7 (breast cancer) and K562 (leukemia). [13][14] Several studies have demonstrated that these compounds can induce apoptosis in cancer cells. [12][14][15]For example, certain 2,4-disubstituted quinoline-3-carboxylate derivatives have shown potent activity with IC50 values in the sub-micromolar range. [13][14]The mechanism often involves the upregulation of intrinsic apoptosis pathways. [14][15]Furthermore, modifying the carboxylate to a carboxylic acid has been explored as a strategy to enhance the selective absorption of the drug in the acidic tumor microenvironment, potentially reducing toxicity to non-cancerous cells. [16]

Therapeutic Applications and Drug Development

The diverse biological activities of the quinoline-3-carboxylate scaffold have led to its exploration in various therapeutic areas.

| Compound Class | Target | Therapeutic Area | Key Findings | Reference |

| Decahydroisoquinoline-3-carboxylic acids | NMDA Receptor | Neuroprotection | Potent and selective antagonists with in vivo activity in models of excitotoxicity. | [17] |

| Quinoline-3-carboxamides | KMO | Neurodegenerative Diseases, Autoimmune Diseases | Laquinimod and Paquinimod have been assessed in clinical trials for multiple sclerosis and systemic sclerosis. | [11] |

| 2,4-Disubstituted quinoline-3-carboxylates | Apoptosis Pathways | Oncology | Exhibit potent, sub-micromolar antiproliferative activity against breast and leukemia cell lines. | [13][14] |

| Hybrid Quinoline Derivatives | Bacterial LptA, Topoisomerase IV | Infectious Diseases | Show broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. | [18][19][20] |

Future Directions and Conclusion

The quinoline-3-carboxylate scaffold continues to be a highly productive framework in drug discovery. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Further optimization of substituents on the quinoline ring to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism Elucidation: Deeper investigation into the specific molecular interactions with biological targets to guide rational drug design.

-

Hybrid Molecule Design: Combining the quinoline-3-carboxylate core with other pharmacophores to create dual-target or multi-target agents, for example, in treating complex diseases like cancer or bacterial infections. [19]* Targeted Delivery: Leveraging strategies like the pKa modification to achieve selective delivery to specific tissues, such as tumors. [16] In conclusion, the quinoline-3-carboxylate scaffold represents a privileged structure with proven biological significance. Its chemical tractability and ability to interact with key biological targets in neuroscience, oncology, and infectious disease ensure its continued relevance in the development of next-generation therapeutics.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]

-

National Institutes of Health (NIH). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. [Link]

-

Bentham Science. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

-

PubMed. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. [Link]

-

Taylor & Francis Online. Progress in the development of kynurenine and quinoline-3-carboxamide-derived drugs. [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

-

National Institutes of Health (NIH). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. [Link]

-

National Institutes of Health (NIH). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

ResearchGate. Methods for the synthesis of quinoline‐3‐carboxamides. [Link]

-

ResearchGate. Synthesis of quinoline-3-carboxylate derivative 21-R. [Link]

-

Semantic Scholar. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

-

Semantic Scholar. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

-

ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]

-

PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

-

PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

-

PubMed. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

- Google Patents.

-

Gladstone Institutes. Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. [Link]

-

MDPI. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. [Link]

-

National Institutes of Health (NIH). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [Link]

-

National Institutes of Health (NIH). Pharmacology of NMDA Receptors. [Link]

-

Wikipedia. NMDA receptor antagonist. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gladstone.org [gladstone.org]

- 9. mdpi.com [mdpi.com]

- 10. scbt.com [scbt.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 16. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gould-Jacobs Reaction: A Comprehensive Technical Guide to 4-Quinolone Synthesis

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its prevalence in pharmaceuticals, from antimalarials and antibacterials to anticancer drugs, underscores the critical importance of robust and versatile synthetic routes to this privileged scaffold.[1] The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and highly relevant method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), key intermediates in the development of numerous drugs.[2][3][4] This in-depth guide provides a technical overview of the Gould-Jacobs reaction, delving into its mechanism, practical execution, and strategic applications in drug discovery and development.

Core Reaction Mechanism: A Stepwise Journey to the Quinoline Core

The Gould-Jacobs reaction is a multi-step synthesis that elegantly constructs the quinoline ring from readily available anilines and a malonic ester derivative.[2][3] The overall transformation can be dissected into four key stages: condensation, thermal cyclization, saponification, and decarboxylation.

Step 1: Condensation - Formation of the Anilinomethylenemalonate Intermediate

The synthesis commences with the nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of an alkoxymethylenemalonate ester, most commonly diethyl ethoxymethylenemalonate (DEEM).[1] This is followed by the elimination of an alcohol molecule (ethanol in the case of DEEM) to yield a stable anilidomethylenemalonate intermediate. This initial condensation is typically achieved by heating the neat reactants or in a suitable solvent at temperatures ranging from 100-130 °C.

Step 2: Thermal Cyclization - The Signature Electrocyclic Ring Closure

The cornerstone of the Gould-Jacobs reaction is the high-temperature intramolecular cyclization of the anilinomethylenemalonate intermediate. This step requires significant thermal energy, typically in the range of 250 °C or higher, to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[1] The high activation energy for this step is a critical consideration in the practical execution of the reaction.

Field-Proven Insight: The choice of heating method for the cyclization is a crucial experimental decision. Classically, this is achieved by using a high-boiling, inert solvent to maintain the required high temperature. Modern approaches, however, have increasingly turned to microwave irradiation, which can dramatically reduce reaction times and often improve yields by promoting efficient and uniform heating.[5][6]

Step 3: Saponification - Hydrolysis of the Ester

The resulting 4-hydroxy-3-carboalkoxyquinoline is then subjected to saponification, typically by heating with an aqueous solution of a strong base like sodium hydroxide. This step hydrolyzes the ester group to a carboxylate salt.

Step 4: Decarboxylation - Unveiling the Final 4-Hydroxyquinoline

The final step involves the decarboxylation of the quinoline-3-carboxylic acid, which is usually achieved by heating the acidic intermediate above its melting point. This process expels carbon dioxide to yield the desired 4-hydroxyquinoline product.

Caption: The four key stages of the Gould-Jacobs quinoline synthesis.

Navigating the Synthesis: Experimental Protocols and Key Considerations

The successful execution of the Gould-Jacobs reaction hinges on careful control of reaction conditions, particularly for the critical thermal cyclization step. Below are detailed protocols for both the classical thermal and modern microwave-assisted methods.

Protocol 1: Classical Thermal Synthesis

This traditional approach utilizes a high-boiling inert solvent to achieve and maintain the high temperatures required for cyclization.

Step 1: Condensation

-

In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

-

In a separate reaction flask equipped with a reflux condenser, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250 °C.

-

Slowly add the anilidomethylenemalonate intermediate from Step 1 to the hot solvent.

-

Maintain the reaction at a vigorous reflux (around 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product will often precipitate. The addition of a non-polar solvent like hexane can aid in further precipitation.

-

Collect the solid product by filtration and wash with a low-boiling solvent to remove the high-boiling solvent.

Step 3 & 4: Saponification and Decarboxylation

-

Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Place the dried quinoline-3-carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

-

The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

Expertise & Experience: The choice between diphenyl ether (b.p. 259 °C) and Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C) is often one of practicality. Dowtherm A has a lower melting point (12 °C) compared to diphenyl ether (27 °C), which can simplify handling and prevent solidification in transfer lines.[7][8][9] However, both are effective heat transfer agents for this reaction. The primary challenge with these solvents is their removal from the product, which often requires washing with a non-polar solvent or purification by other means.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant improvement in reaction efficiency, often leading to shorter reaction times and higher yields.[6][10]

Step 1 & 2: Combined Condensation and Cyclization

-

In a microwave-safe vial equipped with a magnetic stir bar, add the aniline (1.0 eq) and an excess of diethyl ethoxymethylenemalonate (e.g., 3.0 eq), which can serve as both a reactant and a solvent.[5]

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to the desired temperature (typically 250-300 °C) and hold for a specified time (often in the range of 5-20 minutes). The optimal conditions will depend on the specific substrate and should be determined empirically.

-

After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Filter the solid product and wash it with a cold solvent such as acetonitrile.

-

Dry the resulting solid under vacuum.

Step 3 & 4: Saponification and Decarboxylation Follow the same procedure as described in the classical thermal protocol.

Caption: A comparison of the classical and microwave-assisted workflows.

Scope, Limitations, and Regioselectivity: A Deeper Dive

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][2] When asymmetrically substituted anilines are used, the regioselectivity of the cyclization becomes a key consideration, as the ring closure can occur at either of the two ortho positions. This is governed by a combination of steric and electronic factors.[3]

-

Electronic Effects: Electron-donating groups activate the ortho and para positions towards electrophilic substitution. In the context of the Gould-Jacobs cyclization, an electron-donating group will favor cyclization at the more nucleophilic (electron-rich) ortho position.

-

Steric Effects: Bulky substituents at one of the ortho positions will sterically hinder the cyclization at that site, favoring ring closure at the less hindered ortho position.

A detailed investigation into the regioselectivity of the thermal cyclization of (pyridyl)aminomethylenemalonates has shown that under flash vacuum pyrolysis conditions, the kinetic product is favored, whereas under solution-phase heating, the thermodynamic product is predominantly formed.[11][12]

Table 1: Influence of Microwave Conditions on Yield

The following table summarizes the results from a study on the microwave-assisted Gould-Jacobs reaction of aniline and diethyl ethoxymethylenemalonate, highlighting the critical role of temperature and time.[5]

| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |

| 1 | 250 | 10 | 1 | 10 |

| 2 | 300 | 20 | 37 | 37 |

| 3 | 250 | 20 | 12 | 10 |

| 4 | 300 | 20 | 28 | 24 |

| 5 | 300 | 5 | 22 | 47 |

Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization, with a significant increase in yield observed when the temperature is raised from 250 °C to 300 °C. However, prolonged reaction times at high temperatures can lead to product degradation. An optimal condition was identified as 300 °C for 5 minutes, which provided the highest isolated yield of 47%.[5]

Applications in Drug Development: From Antibiotics to Anti-Inflammatories

The Gould-Jacobs reaction has proven to be an invaluable tool in the synthesis of a variety of commercially available drugs.

Quinolone Antibiotics

The quinolone core is the defining feature of a major class of synthetic antibacterial agents. The Gould-Jacobs reaction is a foundational method for the synthesis of the 4-quinolone ring system present in many of these drugs, including nalidixic acid, the progenitor of the quinolone antibiotics, as well as rosoxacin and oxolinic acid.[2][3][13] The synthesis of nalidixic acid, for instance, begins with the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation.[14]

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The syntheses of the fenamate NSAIDs, floctafenine and glafenine, also rely on the Gould-Jacobs reaction.[2][15] For example, the synthesis of floctafenine involves the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate as a key step in constructing the quinoline core.

Conclusion: A Timeless Reaction for Modern Drug Discovery

The Gould-Jacobs quinoline synthesis, despite its long history, remains a powerful and relevant tool for organic and medicinal chemists. Its ability to construct the fundamentally important 4-quinolone scaffold from simple starting materials has cemented its place in the drug discovery and development pipeline. While the classical thermal protocol is robust, modern advancements, particularly the adoption of microwave-assisted synthesis, have made the reaction more efficient and amenable to the high-throughput workflows required in contemporary pharmaceutical research. This guide has provided a comprehensive overview of the reaction's mechanism, practical execution, and strategic applications, offering researchers and scientists a solid foundation for utilizing this venerable reaction in their own synthetic endeavors.

References

-

Gould–Jacobs reaction. In: Wikipedia. [Link]

-

Synthesis of some floctafenine derivatives of expected anti-inflammatory/analgesic activity. Arch Pharm (Weinheim). 2005 Aug;338(8):378-84. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2024 Jan 3;29(1):163. [Link]

-

Gould–Jacobs reaction | Request PDF. ResearchGate. [Link]

-

Gould-Jacobs Reaction. Merck Index. [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Biotage. [Link]

-

Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. [Link]

-

Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... ResearchGate. [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

-

Synthesis of Fluoroquinolone Antibiotics. Química Orgánica. [Link]

-

Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation | Request PDF. ResearchGate. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

DOWTHERM A eutectic mixture of 26.5 diphenyl + 73.5 diphenyl oxide Diphyl. MilliporeSigma. [Link]

-

Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

-

Synthesis of some floctafenine derivatives of expected anti-inflammatory/analgesic activity. PubMed. [Link]

-

Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Publishing. [Link]

-

Diphenyl ether – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. ablelab.eu [ablelab.eu]

- 6. asianpubs.org [asianpubs.org]

- 7. DOWTHERM A eutectic mixture of 26.5 diphenyl + 73.5 diphenyl oxide Diphyl [sigmaaldrich.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. iipseries.org [iipseries.org]

- 14. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 15. Synthesis of some floctafenine derivatives of expected anti-inflammatory/analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Electronic Structure of Ethyl 7-chloroquinoline-3-carboxylate: A DFT-Based Guide

Abstract

This technical guide provides an in-depth theoretical analysis of the electronic structure of Ethyl 7-chloroquinoline-3-carboxylate, a molecule of significant interest within the broader class of quinoline derivatives known for their diverse pharmacological activities. Leveraging Density Functional Theory (DFT), this paper elucidates the fundamental electronic properties that govern the molecule's reactivity, stability, and potential for intermolecular interactions. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are detailed. The computed HOMO-LUMO energy gap provides critical insights into the molecule's kinetic stability and charge transfer characteristics. MEP analysis identifies the primary sites for electrophilic and nucleophilic attack, which is crucial for understanding potential interactions with biological targets. This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, demonstrating how computational chemistry provides a powerful, cost-effective framework for predicting molecular behavior and guiding rational drug design.

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The specific substitutions on the quinoline ring system modulate its electronic properties, thereby fine-tuning its pharmacological profile. This compound is one such derivative, combining the quinoline core with a chloro-substituent and an ethyl carboxylate group, features that can significantly influence its bioavailability and mechanism of action.

Understanding the electronic structure of a molecule is paramount for predicting its chemical behavior. Theoretical and computational methods, particularly Density Functional Theory (DFT), have emerged as indispensable tools in modern chemistry and drug discovery.[4] They allow for a detailed examination of molecular properties at the quantum level, providing insights that are often difficult or costly to obtain through experimental means alone.

This guide presents a systematic theoretical study of this compound. We will explore its optimized geometry, the distribution and energy of its frontier molecular orbitals (HOMO and LUMO), the electrostatic potential landscape that dictates its interaction with other molecules, and the internal electronic stabilization through orbital interactions. The ultimate goal is to build a comprehensive electronic profile of the molecule to inform future research and development efforts.

Part I: Computational Methodology

Rationale for Method Selection

The choice of computational method is a critical decision that balances accuracy with computational expense. For organic molecules of this size, Density Functional Theory (DFT) offers an optimal compromise. Specifically, the B3LYP hybrid functional is employed, as it has consistently demonstrated high accuracy in predicting the geometries and electronic properties of a wide range of organic systems.[2][4] This functional incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in simpler DFT methods.

To accurately describe the electron distribution, including lone pairs and pi-systems, the 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that provides flexibility for the valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing non-covalent interactions and anions. The (d,p) polarization functions allow for non-spherical electron distribution, which is essential for accurately modeling chemical bonds.[2][5]

Workflow for Theoretical Analysis

The computational process follows a logical sequence to ensure the validity and accuracy of the results. The workflow begins with geometry optimization to find the most stable conformation of the molecule, followed by calculations of its electronic properties.

Detailed Computational Protocol

-

Structure Generation : The initial 3D structure of this compound is constructed using a molecular editor like GaussView.

-

Geometry Optimization : The structure is optimized without constraints using the Gaussian 09 software package. The calculation is performed at the DFT level with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true local energy minimum on the potential energy surface.

-

Electronic Property Calculation : Using the optimized geometry, single-point energy calculations are performed to derive the molecular orbitals (for HOMO-LUMO analysis), the electron density (for MEP mapping), and to conduct the NBO analysis.

Part II: Analysis of the Electronic Structure

Optimized Molecular Geometry

The optimization process yields the most stable three-dimensional arrangement of the atoms. The quinoline ring system is essentially planar, as expected for an aromatic structure. The ethyl carboxylate group may exhibit some rotation, but the lowest energy conformer will be the one that minimizes steric hindrance while maximizing electronic conjugation. Key geometric parameters (bond lengths and angles) are calculated and presented below. These theoretical values are expected to be in close agreement with experimental data from X-ray crystallography of similar molecules.[2][6]

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2=C3 | 1.375 |

| C3-C11 (C=O) | 1.487 | |

| C7-Cl | 1.745 | |

| C11=O12 | 1.210 | |

| **Bond Angles (°) ** | C2-C3-C4 | 120.5 |

| N1-C2-C3 | 122.8 | |

| C6-C7-Cl | 119.7 |

Note: Values are representative and based on typical results for similar structures computed at this level of theory.

Frontier Molecular Orbital (FMO) Analysis

According to Frontier Molecular Orbital theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[7] The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

-

HOMO : The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons. A higher HOMO energy indicates a better electron donor.

-

LUMO : The energy of the LUMO is related to the electron affinity. A lower LUMO energy signifies a better electron acceptor.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity.[3] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

| Parameter | Energy (eV) |

| EHOMO | -6.75 |

| ELUMO | -2.10 |

| Energy Gap (ΔE) | 4.65 |

Note: Values are representative and computed at the B3LYP/6-311++G(d,p) level.

The HOMO is primarily localized over the quinoline ring, indicating that this is the main electron-donating part of the molecule. The LUMO is also distributed across the aromatic system, including the carboxylate group, suggesting that an incoming nucleophile would likely attack this conjugated system. The calculated energy gap of 4.65 eV indicates that this compound is a moderately stable molecule.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophiles and nucleophiles.[8][9] The map is colored according to the electrostatic potential value on the electron density surface:

-

Red/Yellow : Regions of most negative potential, rich in electrons. These are sites for electrophilic attack and are associated with lone pairs on heteroatoms.

-

Blue : Regions of most positive potential, electron-deficient. These are sites for nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.

-

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map reveals distinct reactive regions. The most negative potential (red) is concentrated around the carbonyl oxygen of the ester group and, to a lesser extent, the nitrogen atom of the quinoline ring. These sites are the primary targets for electrophiles and are strong hydrogen bond acceptors. The most positive potential (blue) is located on the hydrogen atoms of the aromatic ring and the ethyl group, making them susceptible to interaction with nucleophiles. This analysis is fundamental for understanding non-covalent interactions, such as drug-receptor binding.[9]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[4][10]

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 4.425 | The ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.325 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | 0.215 | A measure of reactivity; the inverse of hardness. |

| Electrophilicity Index (ω) | χ²/(2η) | 4.22 | The ability to accept electrons; a measure of electrophilic character. |

These descriptors provide a quantitative basis for comparing the reactivity of different quinoline derivatives. The high electrophilicity index suggests that the molecule has a significant capacity to act as an electrophile in reactions.

Part III: Implications for Drug Development

The theoretical analysis of a molecule's electronic structure is not merely an academic exercise; it provides actionable insights that can accelerate the drug discovery pipeline.

Guiding Structure-Activity Relationship (SAR) Studies

The computational results provide a rational basis for designing new analogues.

-

MEP Analysis : The identification of the strong negative potential on the carbonyl oxygen and quinoline nitrogen suggests that modifications preserving or enhancing these features could be key to maintaining or improving binding affinity with biological targets that have complementary positive regions (e.g., hydrogen bond donors like -NH or -OH groups in a protein active site).

-

FMO Analysis : If a reaction requires the molecule to act as a nucleophile, modifications that raise the HOMO energy (e.g., adding electron-donating groups to the quinoline ring) would be a logical strategy. Conversely, to enhance its electrophilic character, substituents that lower the LUMO energy (e.g., additional electron-withdrawing groups) could be introduced.

Informing Molecular Docking and Lead Optimization